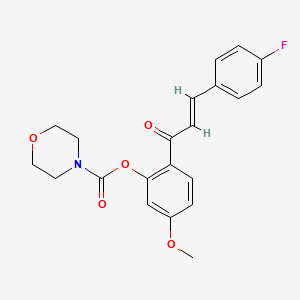

(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate

Descripción

The compound (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate is a synthetic acryloylphenol derivative featuring a 4-fluorophenyl substituent on the α,β-unsaturated ketone (acryloyl) group, a 5-methoxy group on the phenolic ring, and a morpholine-4-carboxylate ester moiety. Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO5/c1-26-17-7-8-18(19(24)9-4-15-2-5-16(22)6-3-15)20(14-17)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUXUZGEPLUDKK-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate typically involves a multi-step process:

Formation of the Acryloyl Intermediate: The initial step involves the preparation of the acryloyl intermediate through a reaction between 4-fluorobenzaldehyde and an appropriate acryloyl chloride under basic conditions.

Coupling with Methoxyphenyl Morpholine: The acryloyl intermediate is then coupled with 5-methoxyphenyl morpholine-4-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Automated Synthesis: Employing automated synthesis platforms to streamline the process and reduce human error.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acryloyl group to an alkyl group.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alkyl derivatives.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for developing drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mecanismo De Acción

The mechanism of action of (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Substituent Variations on the Acryloyl Group

(a) Thiophene-substituted analog

- Compound : (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate (CAS: 1164546-35-3)

- Key Differences : Replaces the 4-fluorophenyl group with a thiophene ring.

- Solubility: Thiophene’s lower electronegativity vs. fluorine may reduce polarity, decreasing aqueous solubility .

(b) Chlorophenyl/Bromophenyl analogs

- Compounds: Derivatives like 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenyl acetamide ()

- Key Differences : Substituents include Cl/Br instead of F; acetamide replaces morpholine carboxylate.

- Implications :

Ester Group Modifications

(a) Morpholine carboxylate vs. Cyclopentanone/Cyclohexanone

- Curcumin Analogs: (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone ()

- Key Differences: Cyclopentanone/cyclohexanone rings replace the morpholine carboxylate.

- Implications: Antioxidant Activity: Curcumin analogs with phenolic -OH groups exhibit strong radical scavenging (e.g., IC₅₀ ~5 µM for DPPH assay) due to H-donation, whereas the methoxy and morpholine groups in the target compound may reduce this activity . Solubility: Morpholine’s polar tertiary amine may enhance solubility in polar solvents vs. nonpolar cyclopentanone derivatives .

Enzyme Inhibition Potential

- Hypothesis: The target compound’s 4-fluorophenyl group may enhance ACE inhibition compared to non-halogenated analogs due to increased electronegativity and binding affinity. However, the absence of phenolic -OH groups (vs. curcumin analogs) may limit antioxidant capacity .

Actividad Biológica

(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and its pharmacological profile.

Chemical Structure and Properties

The compound features a morpholine ring, an acrylamide moiety, and a fluorophenyl substituent, contributing to its unique pharmacological properties. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may exert its effects through:

- Inhibition of cancer cell proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines by inducing apoptosis.

- Antimicrobial activity : Preliminary data indicate that it may possess antibacterial properties, making it a candidate for further investigation in infectious disease contexts.

Anticancer Activity

Research has demonstrated that (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate exhibits significant anticancer properties. In vitro studies have reported the following IC50 values against various cancer cell lines:

These values indicate a potent inhibitory effect on cell viability, suggesting that the compound could be further developed as an anticancer agent.

Antimicrobial Activity

The compound's antibacterial efficacy has been evaluated against several pathogens, yielding promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 12.5 | |

| Staphylococcus aureus | 3.125 | |

| Enterococcus faecalis | 25 |

These findings suggest that the compound possesses significant antimicrobial properties, warranting further exploration in clinical settings.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Efficacy Against Tumors : A study conducted on xenograft models demonstrated that treatment with (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate led to a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer therapy.

- Synergistic Effects with Other Agents : Research has indicated that combining this compound with conventional chemotherapeutics may enhance overall efficacy while reducing side effects, suggesting a promising avenue for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.